molecular formula C22H31N3O13 B013770 GlcNAc-b-1,3-GalNAc-a-PNP CAS No. 125455-64-3

GlcNAc-b-1,3-GalNAc-a-PNP

Cat. No. B013770
CAS RN: 125455-64-3
M. Wt: 545.5 g/mol
InChI Key: HXQAUFSCNOLKJP-GVDFRNMQSA-N
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Description

GlcNAc-b-1,3-GalNAc-a-PNP (also known as GlcNAc-beta-1,3-GalNAc-alpha-PNP or GlcNAc-beta-1,3-GalNAc-alpha-PNP) is a synthetic compound that has been used in a variety of scientific research applications. It is a glycosylated version of the naturally occurring nucleotide adenosine monophosphate (AMP). GlcNAc-beta-1,3-GalNAc-alpha-PNP has been found to have a wide range of biological activities, such as the ability to modulate the activity of enzymes, regulate gene expression, and inhibit the growth of cancer cells. It has been used in a variety of research applications, including cell culture, animal models, and clinical trials.

Scientific Research Applications

Dynamic O-Glycosylation of Nuclear and Cytosolic Proteins

Research on dynamic modification of proteins by O-linked N-acetylglucosamine (O-GlcNAc) highlights the importance of understanding the enzymatic mechanisms involved in adding and removing these modifications. The study identified a human brain O-GlcNAcase that cleaves O-GlcNAc off proteins, providing insights into the regulation of protein function through glycosylation (Gao et al., 2001).

Ectopic Expression of GlcNAc 6-O-sulfotransferase in Colonic Mucinous Adenocarcinoma

Another study focused on the alteration of sulfated glycans in colonic carcinogenesis, identifying GlcNAc 6-O-sulfotransferases (SulTs) with specific expression patterns in normal and adenocarcinoma tissues. This research sheds light on the potential roles of these enzymes in cancer progression and as biomarkers for mucinous adenocarcinomas (Seko et al., 2002).

Chemical Reporters for Fluorescent Detection of O-GlcNAc-modified Proteins

The development of chemical reporters for the detection of O-GlcNAc-modified proteins enables the visualization and identification of these modifications in living cells. This approach has improved the specificity and efficiency of detecting O-GlcNAc, offering tools for the study of its role in various diseases and biological functions (Zaro et al., 2011).

Enzymatic Syntheses of GlcNAcβ1-2Man and Galβ1-4GlcNAcβ1-2Man

Research on the enzymatic synthesis of specific saccharides provides fundamental insights into the biosynthesis and structure of complex type sugar chains. This knowledge is crucial for understanding the structural requirements of glycosylation enzymes and the design of glycoconjugates with specific biological functions (Fujimoto et al., 2004).

O-GlcNAc-modified Proteins in Cells

The development of novel probes for specific visualization and accurate identification of O-GlcNAc-modified proteins enhances the understanding of O-GlcNAcylation's impact on protein function. These advancements in detection methods contribute to the broader understanding of O-GlcNAc's role in cell signaling, disease mechanisms, and therapeutic targets (Li et al., 2016).

Mechanism of Action

Target of Action

GlcNAc-b-1,3-GalNAc-a-PNP, also known as GalNAc beta(1-3)GlcNAc-beta-pNP, is a synthetic disaccharide derivative . It is primarily targeted by enzymes such as glycosyltransferases and glycosidases . These enzymes play crucial roles in the synthesis and breakdown of glycosidic bonds in oligosaccharides and glycoproteins .

Mode of Action

The compound acts as a potential substrate for the elucidation of the substrate specificity of endo-α-N-acetylgalactosaminidase . This enzyme is involved in the breakdown of complex carbohydrates. The compound’s interaction with its target enzyme can help researchers understand enzyme-substrate interactions and explore the kinetics of enzymatic reactions involved in glycosylation processes .

Biochemical Pathways

The compound is involved in the glycosylation process, a biochemical pathway that attaches glycosyl groups to proteins, lipids, or other organic molecules . This process affects the structure and function of these molecules, influencing various biological processes such as cell-cell interaction, immune response, and pathogen recognition .

Pharmacokinetics

Like other biochemical reagents, its absorption, distribution, metabolism, and excretion (adme) properties would be expected to influence its bioavailability and efficacy .

Result of Action

The action of this compound results in the synthesis of a new biopolymer, poly-β-1,3-N-acetylglucosamine . This biopolymer completes the set of possible β-linked GlcNAc homopolysaccharides, along with chitin (β-1,4) and PNAG (poly-β-1,6-N-acetylglucosamine) .

Action Environment

The environment can significantly influence the action of this compound. For instance, the use of ionic liquids as co-solvents has been found to significantly increase the activity of the enzyme catalyzing the synthesis of β-(1→3)-galactosides . This suggests that the compound’s action, efficacy, and stability can be influenced by factors such as pH, temperature, and the presence of co-solvents .

Biochemical Analysis

Biochemical Properties

GlcNAc-beta-1,3-GalNAc-alpha-pNP: plays a significant role in biochemical reactions, particularly as a substrate for the enzyme endo-alpha-N-acetylgalactosaminidase . This enzyme catalyzes the hydrolysis of the glycosidic bond between N-acetylglucosamine and N-acetylgalactosamine. The interaction between GlcNAc-beta-1,3-GalNAc-alpha-pNP and endo-alpha-N-acetylgalactosaminidase is crucial for understanding the enzyme’s substrate specificity and catalytic mechanism .

Cellular Effects

The effects of GlcNAc-beta-1,3-GalNAc-alpha-pNP on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the glycosylation patterns on cell surface proteins, which in turn can alter cell signaling and communication . Additionally, GlcNAc-beta-1,3-GalNAc-alpha-pNP has been shown to impact the expression of genes involved in glycosylation and other metabolic processes .

Molecular Mechanism

At the molecular level, GlcNAc-beta-1,3-GalNAc-alpha-pNP exerts its effects through specific binding interactions with biomolecules. It acts as a substrate for endo-alpha-N-acetylgalactosaminidase, facilitating the hydrolysis of glycosidic bonds . This interaction leads to the cleavage of the glycosidic bond between N-acetylglucosamine and N-acetylgalactosamine, resulting in the release of p-nitrophenol, which can be quantitatively measured . This mechanism is essential for studying enzyme kinetics and substrate specificity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of GlcNAc-beta-1,3-GalNAc-alpha-pNP can change over time. The compound is generally stable under recommended storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that GlcNAc-beta-1,3-GalNAc-alpha-pNP can have sustained effects on cellular function, particularly in in vitro assays . Its stability and activity must be regularly monitored to ensure accurate experimental results.

Dosage Effects in Animal Models

The effects of GlcNAc-beta-1,3-GalNAc-alpha-pNP vary with different dosages in animal models. At lower doses, the compound is generally well-tolerated and can effectively modulate glycosylation processes . At higher doses, there may be toxic or adverse effects, including disruptions in cellular metabolism and potential cytotoxicity . It is crucial to determine the optimal dosage to balance efficacy and safety in experimental studies.

Metabolic Pathways

GlcNAc-beta-1,3-GalNAc-alpha-pNP: is involved in several metabolic pathways, particularly those related to glycosylation. It interacts with enzymes such as endo-alpha-N-acetylgalactosaminidase, which catalyzes the hydrolysis of glycosidic bonds . This interaction can affect metabolic flux and the levels of various metabolites involved in glycosylation processes . Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

Within cells and tissues, GlcNAc-beta-1,3-GalNAc-alpha-pNP is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments, where it can exert its biochemical effects . The distribution of GlcNAc-beta-1,3-GalNAc-alpha-pNP is crucial for its function and effectiveness in experimental studies.

Subcellular Localization

The subcellular localization of GlcNAc-beta-1,3-GalNAc-alpha-pNP is primarily determined by targeting signals and post-translational modifications . These mechanisms direct the compound to specific compartments or organelles within the cell, where it can interact with its target enzymes and proteins . The localization of GlcNAc-beta-1,3-GalNAc-alpha-pNP is essential for its activity and function in biochemical assays.

properties

{ "Design of the Synthesis Pathway": "The synthesis of GlcNAc-b-1,3-GalNAc-a-PNP can be achieved through the sequential glycosylation of GalNAc with GlcNAc using a suitable glycosyl donor and acceptor.", "Starting Materials": [ "GalNAc", "GlcNAc", "PNP", "Protecting groups", "Activating agents", "Solvents" ], "Reaction": [ "Protection of the hydroxyl groups of GalNAc and GlcNAc with appropriate protecting groups", "Activation of the GalNAc with a suitable activating agent", "Glycosylation of GalNAc with GlcNAc using a glycosyl donor and acceptor", "Deprotection of the hydroxyl groups to obtain GlcNAc-b-1,3-GalNAc", "Activation of the GlcNAc with a suitable activating agent", "Glycosylation of GlcNAc-b-1,3-GalNAc with PNP using a glycosyl donor and acceptor", "Deprotection of the hydroxyl groups to obtain GlcNAc-b-1,3-GalNAc-a-PNP" ] }

CAS RN

125455-64-3

Molecular Formula

C22H31N3O13

Molecular Weight

545.5 g/mol

IUPAC Name

N-[(3R,4R,5S,6R)-2-[(2R,3R,4R,5R,6R)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C22H31N3O13/c1-9(28)23-15-19(32)17(30)13(7-26)36-21(15)38-20-16(24-10(2)29)22(37-14(8-27)18(20)31)35-12-5-3-11(4-6-12)25(33)34/h3-6,13-22,26-27,30-32H,7-8H2,1-2H3,(H,23,28)(H,24,29)/t13-,14-,15-,16-,17-,18+,19-,20-,21?,22+/m1/s1

InChI Key

HXQAUFSCNOLKJP-GVDFRNMQSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C

SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)CO)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)CO)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)CO)O)O

Pictograms

Irritant

synonyms

4-Nitrophenyl 2-(Acetylamino)-3-O-[2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]_x000B_-2-deoxy-α-D-galactopyranoside;  _x000B_GlcNAc1-β-3GalNAc-α-PNP; 

Origin of Product

United States

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